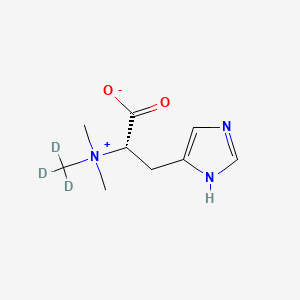
L-Hercynine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Hercynine-d3 is a deuterium-labeled version of L-Hercynine, a naturally occurring amino acid derivative. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. This labeling makes this compound particularly useful in various scientific research applications, especially in the fields of biochemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Hercynine-d3 typically involves the incorporation of deuterium into L-Hercynine. One common method is the enzymatic transformation of stable isotopically labeled hercynine-d3 into ergothioneine-d3. This process starts with commercially available L-histidine, which undergoes a two-step reaction to produce hercynine-d3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of stable isotopes in industrial production requires specialized equipment and expertise to maintain the integrity of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Hercynine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions can yield reduced forms of the compound .
Applications De Recherche Scientifique
L-Hercynine-d3 is widely used in scientific research due to its stable isotope labeling. Some of the key applications include:
Mécanisme D'action
The mechanism of action of L-Hercynine-d3 involves its role as a precursor to ergothioneine, a potent antioxidant. The compound undergoes enzymatic transformation to produce ergothioneine, which exerts its effects by scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved in this process include the direct inactivation of various reactive oxygen species and free radicals .
Comparaison Avec Des Composés Similaires
L-Hercynine-d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some of the similar compounds include:
L-Hercynine: The non-labeled version of L-Hercynine, which lacks the deuterium atoms.
Ergothioneine: A derivative of L-Hercynine, known for its antioxidant properties.
Histidine: The precursor to L-Hercynine, involved in various metabolic pathways
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool for scientific research.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/t8-/m0/s1/i1D3 |
Clé InChI |
GPPYTCRVKHULJH-TUWYYBGVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


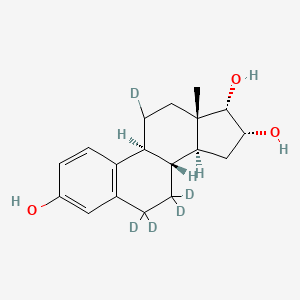
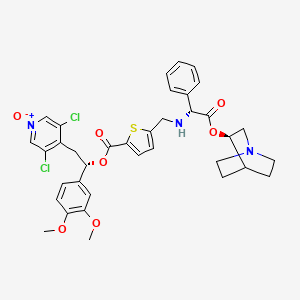
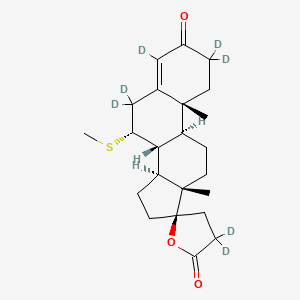

![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
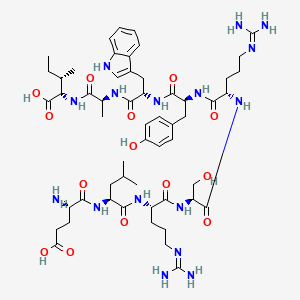

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
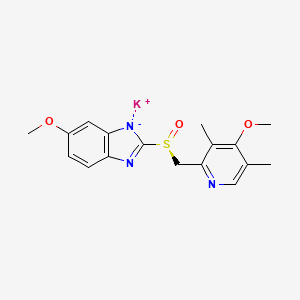
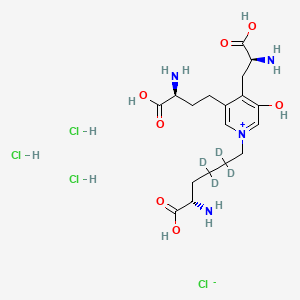
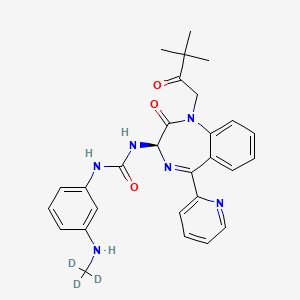
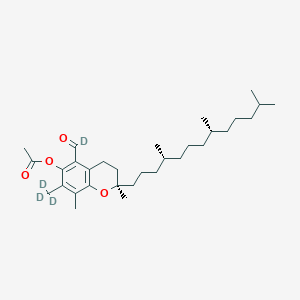
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

